7,13-Bis-O-(triethylsilyl) Baccatin III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451543 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150541-99-4 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7,13-Bis-O-(triethylsilyl) Baccatin III: A Key Intermediate in Paclitaxel Semi-Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7,13-Bis-O-(triethylsilyl) Baccatin III, a pivotal intermediate in the semi-synthesis of the widely-used anticancer drug, paclitaxel (Taxol®). The strategic use of the triethylsilyl protecting groups on the baccatin III core is a cornerstone of modern paclitaxel production, enabling efficient and scalable synthesis.

Chemical Structure and Properties

This compound is a derivative of Baccatin III, a complex diterpenoid isolated from the yew tree (Taxus species). The introduction of triethylsilyl (TES) ether protecting groups at the C7 and C13 positions is a critical step to facilitate the selective attachment of the C13 side chain, a feature essential for the cytotoxic activity of paclitaxel.

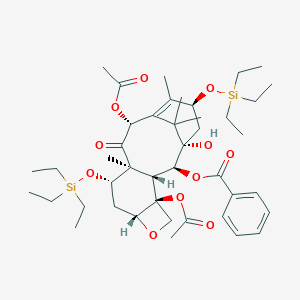

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150541-99-4 | [1][2][3] |

| Molecular Formula | C₄₃H₆₆O₁₁Si₂ | [1][2][3] |

| Molecular Weight | 815.15 g/mol | [1][2][3] |

| Appearance | White to off-white powder | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | [4] |

| Storage Temperature | 2-8°C | [4] |

The Rationale for Silyl Protection in Paclitaxel Synthesis

The semi-synthesis of paclitaxel from baccatin III or its precursor, 10-deacetylbaccatin III (10-DAB), necessitates a strategic approach to protecting and deprotecting various hydroxyl groups on the taxane core. The hydroxyl groups at positions C7 and C13 are particularly important in this regard.

The use of triethylsilyl (TES) ethers as protecting groups for the C7 and C13 hydroxyls is a widely adopted strategy due to several key advantages:

-

Selective Protection: The relative reactivity of the hydroxyl groups on the baccatin III core allows for the selective introduction of the TES groups at the C7 and C13 positions under controlled conditions.

-

Stability: The resulting silyl ethers are sufficiently stable to withstand the reaction conditions required for the subsequent attachment of the paclitaxel side chain.

-

Mild Deprotection: The TES groups can be removed under mild acidic conditions, which do not compromise the integrity of the complex paclitaxel molecule.[5]

This strategic protection is essential to prevent unwanted side reactions and to ensure the correct regiochemistry of the final product.

Synthesis of this compound

The synthesis of this compound from Baccatin III is a crucial step in the semi-synthesis of paclitaxel. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TES-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Baccatin III (1 equivalent) in anhydrous pyridine.

-

Silylation: Cool the solution to 0°C in an ice bath. Add triethylsilyl chloride (a slight excess, typically 2.2-2.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Role in Paclitaxel Semi-Synthesis: Coupling with the Ojima Lactam

With the C7 and C13 hydroxyl groups protected, the baccatin core is ready for the crucial esterification step at the C13 position with the paclitaxel side chain. A highly efficient and stereoselective method for this transformation is the Ojima lactam method.[6]

The Ojima lactam, a β-lactam, serves as a precursor to the N-benzoyl-(2'R,3'S)-3-phenylisoserine side chain of paclitaxel. The coupling reaction involves the nucleophilic attack of the C13 alkoxide of the protected baccatin III onto the carbonyl group of the β-lactam, leading to the opening of the four-membered ring and the formation of the desired ester linkage.

Experimental Protocol: Coupling of this compound with the Ojima Lactam

Materials:

-

This compound

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima Lactam)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to a low temperature (typically -40 to -78°C). Add a solution of LiHMDS (a slight excess) dropwise to generate the C13 alkoxide.

-

Coupling: To this solution, add a solution of the Ojima lactam (a slight excess) in anhydrous THF.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours, monitoring its progress by TLC.

-

Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected paclitaxel derivative.

Diagram of the Coupling Reaction Workflow:

Caption: Workflow for the coupling of this compound with the Ojima lactam.

Deprotection to Yield Paclitaxel

The final step in the semi-synthesis is the removal of the triethylsilyl protecting groups from the C7 and C13 positions, as well as any protecting group on the C2' hydroxyl of the side chain, to yield paclitaxel. This is typically achieved under mild acidic conditions.

Experimental Protocol: Deprotection of the Silyl Ethers

Materials:

-

Protected paclitaxel derivative

-

Ethanol or methanol

-

Hydrofluoric acid-pyridine complex (HF-Py) or other mild acidic reagent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve the protected paclitaxel derivative in a suitable solvent such as ethanol or methanol in a plastic reaction vessel (to avoid etching of glassware by HF).

-

Deprotection: Cool the solution in an ice bath and add a solution of HF-pyridine complex dropwise.

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its completion by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure paclitaxel.

Spectroscopic Data

¹H NMR (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of 7.4-8.2 ppm corresponding to the C2 benzoyl group.

-

Taxane Core Protons: A complex series of multiplets and doublets between 1.0 and 6.5 ppm.

-

Triethylsilyl Protons: Characteristic quartets and triplets for the ethyl groups, typically around 0.5-1.0 ppm.

-

Methyl Protons: Singlets for the methyl groups on the taxane core.

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: Resonances above 165 ppm for the ester and ketone carbonyls.

-

Aromatic Carbons: Signals in the 125-135 ppm region.

-

Taxane Core Carbons: A series of signals in the aliphatic and oxygenated carbon region.

-

Triethylsilyl Carbons: Resonances for the ethyl groups, typically below 10 ppm.

Stability and Storage

This compound is a relatively stable compound under anhydrous conditions. However, like most silyl ethers, it is susceptible to hydrolysis in the presence of acid or moisture. Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[4] Exposure to acidic conditions should be avoided to prevent premature deprotection.[7]

Conclusion

This compound is a cornerstone intermediate in the efficient and scalable semi-synthesis of paclitaxel. The strategic use of triethylsilyl protecting groups allows for the selective and high-yielding attachment of the crucial C13 side chain. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals involved in the development and manufacturing of this vital anticancer therapeutic. The protocols and information presented in this guide provide a solid foundation for the successful utilization of this key synthetic intermediate.

References

- Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012.

-

Pharmaffiliates. Baccatin III and its Impurities. [Link]

- Google Patents. (1998). Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile.

-

Tokyo University of Science. (1996). New and effective synthesis of 7-triethylsilylbaccatin III from 7β,13α-bistriethylsiloxy-1β,2α,10β-trihydroxy-9-oxo- 4(20),11-taxadiene. [Link]

-

PubChem. 13-O-(Triethylsilyl) Baccatin III. [Link]

-

CompTox Chemicals Dashboard - US EPA. 7,13-Bis(triethylsilyl)baccatin III. [Link]

- Google Patents. (2004). Process for preparing of paclitaxel.

-

ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

-

Organic Syntheses. (2015). Aminocarbonylation of 5-Bromopyrimidine. [Link]

-

MDPI. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7517. [Link]

-

National Center for Biotechnology Information. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(1), 58-61. [Link]

-

Miltojević, A., & Radulović, N. (2014). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 79(1), 123-132. [Link]

-

MDPI. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecules, 27(22), 8003. [Link]

-

Wikipedia. Ojima lactam. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply. Frontiers in Bioengineering and Biotechnology, 9, 798858. [Link]

-

National Center for Biotechnology Information. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1336-1346. [Link]

-

National Center for Biotechnology Information. (2000). Synthesis of highly potent second-generation taxoids through effective kinetic resolution coupling of racemic beta-lactams with baccatins. Chirality, 12(5-6), 433-445. [Link]

-

ResearchGate. (2012). A convenient and easy-controlled method for preparation of 7,10-bis (2,2,2-trichloroethyloxycarbonyl)-10-deacetyl baccatin III. [Link]

-

Pharmaffiliates. Paclitaxel-impurities. [Link]

-

PubChem. 7-O-(Triethylsilyl) Paclitaxel. [Link]

-

ResearchGate. (1994). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. [Link]

-

National Center for Biotechnology Information. (2009). Synthesis of 4-deacetyl-1-dimethylsilyl-7-triethylsilylbaccatin III. The Journal of Organic Chemistry, 74(5), 2186-2188. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS 150541-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. toku-e.com [toku-e.com]

- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ojima lactam - Wikipedia [en.wikipedia.org]

- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 7,13-Bis-O-(triethylsilyl) Baccatin III in Modern Taxane Semi-Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The semi-synthesis of paclitaxel (Taxol®) and docetaxel (Taxotere®), cornerstone anti-cancer therapeutics, relies on the efficient and selective chemical manipulation of advanced intermediates derived from naturally occurring taxane precursors. Among these, 7,13-Bis-O-(triethylsilyl) baccatin III has emerged as a pivotal, yet technically demanding, intermediate. This guide provides a comprehensive technical overview of the critical role of this di-silylated baccatin III derivative, detailing its strategic importance, synthesis, purification, and application in the convergent semi-synthesis of paclitaxel and its analogues. We will delve into the causality behind experimental choices, provide field-proven insights into protocol optimization, and present detailed methodologies to empower researchers in this complex field.

Introduction: The Imperative for a Robust Taxane Supply Chain

Paclitaxel and docetaxel, with their unique mechanism of action involving the stabilization of microtubules and induction of mitotic arrest, are indispensable in the treatment of a wide range of solid tumors.[1] The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of more sustainable and scalable production methods.[2] Semi-synthesis, utilizing advanced intermediates derived from more abundant taxane precursors like baccatin III and 10-deacetylbaccatin III (10-DAB), has become the cornerstone of commercial production.[3]

The success of any semi-synthetic route hinges on the strategic use of protecting groups to enable regioselective modifications of the complex taxane core. The baccatin III molecule possesses multiple hydroxyl groups with varying reactivities, most notably at the C7 and C13 positions. The C13 hydroxyl group is the site of esterification with the crucial N-benzoyl-β-phenylisoserine side chain, a prerequisite for anti-tumor activity. However, the C7 hydroxyl group exhibits comparable or even greater reactivity, necessitating its protection to ensure selective acylation at C13. This is where the strategic application of silyl ethers, particularly the triethylsilyl (TES) group, comes into play.

This compound: A Key Intermediate Unveiled

This compound is a derivative of baccatin III where the hydroxyl groups at both the C7 and C13 positions are protected as triethylsilyl ethers. This dual protection strategy offers a unique approach in certain synthetic routes, allowing for subsequent modifications at other positions or a controlled, sequential deprotection.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 150541-99-4 | [4][5] |

| Molecular Formula | C43H66O11Si2 | [4][5] |

| Molecular Weight | 815.15 g/mol | [4][5] |

Synthesis and Characterization of this compound

The selective bis-silylation of baccatin III at the C7 and C13 positions presents a significant synthetic challenge due to the presence of other hydroxyl groups, particularly the C1 hydroxyl. The following protocol outlines a representative procedure for achieving this transformation.

Experimental Protocol: Selective Bis-silylation of Baccatin III

Objective: To selectively protect the C7 and C13 hydroxyl groups of baccatin III using triethylsilyl chloride.

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TESCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of baccatin III (1 equivalent) in anhydrous pyridine, add triethylsilyl chloride (excess, e.g., 5-10 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

-

Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the silyl ether.

-

Excess TESCl: The use of a significant excess of the silylating agent is necessary to achieve di-silylation and to overcome the steric hindrance at the C13 position.

-

Reaction Time and Temperature: The extended reaction time at room temperature allows for the slower silylation of the more hindered C13 hydroxyl group to proceed to completion.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed by standard spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Appearance of characteristic signals for the triethylsilyl groups (quartets around 0.6 ppm and triplets around 0.9-1.0 ppm). Shifts in the resonances of the protons adjacent to the C7 and C13 positions compared to the starting baccatin III. |

| ¹³C NMR | Appearance of new signals in the aliphatic region corresponding to the ethyl groups of the TES protectors. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 815.15 [M]+ or its adducts (e.g., [M+Na]+). |

Note: Detailed, specific peak assignments for the NMR spectra are often proprietary or found within the supporting information of specialized publications and may require access to dedicated chemical databases.

Application in Taxane Semi-Synthesis: The Coupling Reaction

The primary utility of this compound is as a precursor for the attachment of the C13 side chain. The Ojima-Holton β-lactam coupling is a widely employed and highly efficient method for this purpose.

Figure 2: Generalized workflow for the Ojima-Holton coupling reaction.

Experimental Protocol: Coupling with a β-Lactam Side Chain

Objective: To couple this compound with a protected β-lactam to form the paclitaxel backbone.

Materials:

-

This compound

-

(3R,4S)-N-Benzoyl-3-O-(triethylsilyl)-4-phenyl-2-azetidinone (Ojima-Holton β-lactam)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) and the β-lactam (1.5-2 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -40 to -78 °C).

-

Slowly add a solution of LiHMDS (1.5-2 equivalents) in THF to the reaction mixture.

-

Stir the reaction at the low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude protected paclitaxel precursor.

-

Purify the product by flash column chromatography.

Rationale for Key Steps:

-

LiHMDS: A strong, non-nucleophilic base is required to deprotonate the remaining hydroxyl group (likely at C1) to form a lithium alkoxide, which then initiates the nucleophilic acyl substitution on the β-lactam.

-

Low Temperature: Essential to control the reactivity of the strong base and to minimize side reactions, thus enhancing the diastereoselectivity of the coupling.

-

β-Lactam: This strained four-membered ring is highly susceptible to nucleophilic attack, making it an excellent electrophile for the coupling reaction.

The Final Step: Deprotection to Yield the Active Pharmaceutical Ingredient

The concluding step in the semi-synthesis is the removal of the silyl protecting groups to unveil the free hydroxyl functionalities, which are crucial for the biological activity of the taxane.

Experimental Protocol: Deprotection of Triethylsilyl Ethers

Objective: To remove the C7 and C13 triethylsilyl protecting groups from the coupled product.

Materials:

-

Protected paclitaxel precursor

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Pyridine

-

Dichloromethane or Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the protected paclitaxel precursor in pyridine or a mixture of pyridine and dichloromethane/acetonitrile.

-

Cool the solution to 0 °C.

-

Slowly add HF-Pyridine to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the resulting paclitaxel by recrystallization or chromatography.

Critical Considerations:

-

HF-Pyridine: This reagent is highly corrosive and toxic and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. It is effective for cleaving silicon-oxygen bonds.

-

Reaction Quenching: The quenching step must be performed slowly and carefully, as the reaction with bicarbonate is exothermic and produces gas.

Conclusion: A Cornerstone of Modern Taxane Chemistry

This compound represents a sophisticated and powerful tool in the arsenal of the synthetic chemist working on taxanes. While its preparation and use demand meticulous attention to experimental detail, it offers a strategic pathway for the efficient construction of paclitaxel and its next-generation analogues. A thorough understanding of the principles behind the selective protection, coupling, and deprotection steps, as outlined in this guide, is paramount for any researcher aiming to innovate in this critical area of medicinal chemistry and drug development. The continued refinement of these semi-synthetic routes will undoubtedly play a vital role in ensuring a stable and accessible supply of these life-saving anti-cancer agents.

References

- Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of the β-lactam synthon method. Tetrahedron, 48(34), 6985-7012.

- Holton, R. A. (1990). Method for preparation of taxol.

- Kingston, D. G. I., et al. (1990). The chemistry of taxol, a clinically useful anticancer agent.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.

- Nicolaou, K. C., et al. (1994). Total synthesis of taxol.

-

Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

- Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600.

- Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.

- Ge, H., et al. (2007). Synthesis of docetaxel and butitaxel analogues through kinetic resolution of racemic beta-lactams with 7-O-triethylsilylbaccatin III. The Journal of Organic Chemistry, 72(3), 756–759.

- Holton, R. A., et al. (1995). Method for preparation of taxol using an oxazinone. U.S.

- Kingston, D. G. I. (2000). Recent advances in the chemistry and structure-activity relationships of paclitaxel. Pure and Applied Chemistry, 72(3), 445-449.

- Mukaiyama, T., et al. (1999). Asymmetric total synthesis of taxol.

- Danishefsky, S. J., et al. (1996). Total synthesis of baccatin III and taxol. Angewandte Chemie International Edition in English, 35(13-14), 1525-1528.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Paclitaxel. Retrieved from [Link]

- Potier, P. (1994). The chemistry of taxol and taxotere.

- Commerçon, A., et al. (1992). A new, efficient and practical access to the taxotere side-chain. Tetrahedron Letters, 33(36), 5185-5188.

- Guéritte-Voegelein, F., et al. (1991). The chemistry of taxane derivatives. Part 1. A new, efficient access to the taxotere side chain. Tetrahedron, 47(32), 6417-6430.

- Appendino, G. (1995). The chemistry of taxanes.

- Farina, V. (Ed.). (1995).

- Georg, G. I., et al. (1993). An efficient semisynthesis of taxol from (3R,4S)-N-benzoyl-3-[(tert-butyldimethylsilyl)oxy]-4-phenyl-2-azetidinone and 7-(triethylsilyl)baccatin III. Bioorganic & Medicinal Chemistry Letters, 3(11), 2467-2470.

- Holton, R. A., et al. (1993). Process for the preparation of taxol. U.S.

- Ojima, I. (1995). New and efficient synthetic approaches to taxol and taxoids.

- Wender, P. A., et al. (1997). The practical synthesis of a novel and potent taxol analog. Journal of the American Chemical Society, 119(11), 2755-2756.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 3. This compound | CAS 150541-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. rsc.org [rsc.org]

Stability of 7,13-Bis-O-(triethylsilyl) Baccatin III Under Basic Conditions

This guide details the stability profile of 7,13-Bis-O-(triethylsilyl) Baccatin III (7,13-Bis-TES-Baccatin III) under basic conditions. It is designed for organic chemists and process engineers dealing with Taxane semi-synthesis, impurity profiling, and API storage.

Executive Summary

This compound is a fully functionalized taxane core where the C7 and C13 hydroxyls are protected as triethylsilyl (TES) ethers. Under basic conditions, the stability profile is defined by a dichotomy: high stability of the silyl ether protecting groups versus high lability of the C10-acetate ester .

Unlike its parent compound, Baccatin III, this derivative is resistant to C7-epimerization due to the masking of the C7-hydroxyl group. However, exposure to nucleophilic bases (e.g., alkoxides, hydroxides) results in rapid and selective C10-deacetylation , yielding 7,13-Bis-TES-10-Deacetylbaccatin III (7,13-Bis-TES-10-DAB) . This reaction is kinetically favored over C2-benzoate or C4-acetate hydrolysis.

Structural Vulnerability Analysis

To understand the degradation pathways, one must analyze the molecule's reactive centers relative to basic nucleophiles.

| Functional Group | Position | Base Stability | Risk Level | Mechanism |

| Triethylsilyl Ether | C7, C13 | High | Low | Stable to base; labile to acid/fluoride. |

| Acetate Ester | C10 | Low | Critical | Sterically accessible; rapid saponification to C10-OH. |

| Benzoate Ester | C2 | Moderate | Medium | Hydrolyzes under strong/forcing basic conditions. |

| Acetate Ester | C4 | High | Low | Sterically hindered (tertiary center); resistant to mild base. |

| Oxetane Ring | D-Ring | Moderate | Low | Generally stable, but ring-opening can occur in vigorous conditions. |

| Chiral Center | C7 | High | Low | Epimerization (Retro-Aldol) is blocked by C7-TES protection. |

The C7-Epimerization Blockade

In native Baccatin III, the C7-hydroxyl group facilitates epimerization to 7-epi-Baccatin III via a retro-aldol/aldol mechanism under basic conditions. In 7,13-Bis-TES-Baccatin III , the C7-oxygen is silylated.[1] This protection removes the acidic proton required for the retro-aldol intermediate, effectively locking the stereochemistry at C7.

Mechanistic Degradation Pathways

The primary degradation event is the hydrolysis of the C10-acetate.[2] This is a predictable, stoichiometric transformation often used intentionally in semi-synthesis but considered a degradation pathway during storage or workup.

Primary Pathway: C10-Deacetylation

Upon exposure to basic methanol (e.g., NaOMe/MeOH or K2CO3/MeOH), the nucleophile attacks the C10-carbonyl carbon. The tetrahedral intermediate collapses to expel the acetate, yielding the C10-alcohol.

Secondary Pathway: C2-Debenzoylation

With prolonged exposure or stronger bases (e.g., LiOH, NaOH > pH 10), the C2-benzoate hydrolyzes. This is significantly slower than C10-deacetylation due to the conjugation of the benzoate and the steric environment of the taxane core.

Visualization of Pathways

The following diagram illustrates the hierarchical degradation of 7,13-Bis-TES-Baccatin III.

Caption: Hierarchical degradation showing rapid C10-deacetylation followed by slow C2-hydrolysis. Epimerization is structurally inhibited.

Experimental Protocol: Forced Degradation Study

To validate the stability profile in your specific matrix, perform the following stress test. This protocol distinguishes between silyl cleavage (acid) and ester hydrolysis (base).

Reagents & Setup

-

Stock Solution: 1 mg/mL 7,13-Bis-TES-Baccatin III in Acetonitrile (ACN).

-

Stress Agent (Base): 0.1 N NaOH (aqueous).

-

Quench Solution: 0.1 N HCl.

-

Analytical Method: HPLC-UV (227 nm).

Workflow

-

Preparation: Mix 500 µL Stock Solution + 500 µL 0.1 N NaOH.

-

Incubation: Vortex and incubate at 25°C for 30 minutes .

-

Note: Do not heat initially; C10 hydrolysis is rapid at RT.

-

-

Sampling:

-

T0: Immediately quench a 100 µL aliquot into 100 µL HCl/ACN.

-

T30: Quench remaining solution after 30 mins.

-

-

Analysis: Inject on C18 Column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Water/ACN (40:60 to 100:0).

-

Expected Results (Data Interpretation)

| Compound | Relative Retention Time (RRT) | Trend at T=30 min (Base) |

| 7,13-Bis-TES-Baccatin III | 1.00 | Decreases (>50% loss expected) |

| 7,13-Bis-TES-10-DAB | ~0.85 - 0.90 | Major Product (Increases) |

| Baccatin III | ~0.45 | Absent (Requires TES cleavage) |

| 10-DAB | ~0.30 | Absent (Requires TES cleavage) |

Interpretation: If you observe peaks at low RRT (0.3-0.5), your system contains acid or fluoride contamination causing TES removal. If you observe the ~0.90 RRT peak, you are confirming C10-deacetylation.

Practical Implications for Handling

Storage & Formulation

-

pH Control: Maintain pH < 7.5. The molecule is stable in neutral and slightly acidic organic solvents.

-

Solvents: Avoid protic basic solvents (e.g., ammoniacal methanol). Use ACN, DCM, or EtOAc.

-

Glassware: Avoid base-washed glassware that hasn't been neutralized, as residual alkalinity can trigger surface hydrolysis.

Synthetic Utility

The instability of the C10-acetate can be exploited. If the goal is to synthesize 7,13-Bis-TES-10-DAB (a precursor for C10-modified taxanes), treat 7,13-Bis-TES-Baccatin III with hydrazine hydrate or mild NaOMe in THF/MeOH. The TES groups will remain intact while the C10-acetate is cleanly removed.

References

-

Kingston, D. G. I. (1994).[3] Taxol chemistry and structure-activity relationships. In Taxane Anticancer Agents. American Chemical Society.[4][5]

-

Samaranayake, G., et al. (1993). Modified taxols. 8. Deacylation and reacylation of baccatin III. Journal of Natural Products. (Confirming C10 hydrolysis precedence).

-

Fang, W. S., & Liang, X. T. (2005). Recent progress in taxol biosynthetic intermediates and their derivatives. Mini-Reviews in Medicinal Chemistry. (Review of protecting group stability).

-

Magri, N. F., et al. (1988). Modified taxols, 4. Synthesis and biological activity of taxols modified in the side chain. Journal of Natural Products. (Discusses TES stability).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]

- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 5. dokumen.pub [dokumen.pub]

CAS number and identifiers for 7,13-Bis-O-(triethylsilyl) Baccatin III

Topic: CAS Number and Identifiers for 7,13-Bis-O-(triethylsilyl) Baccatin III Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Identity, Synthesis, and Critical Applications in Taxane Chemistry

Executive Summary

This compound (CAS 150541-99-4 ) is a pivotal taxane derivative characterized by the protection of the C-7 and C-13 hydroxyl groups with triethylsilyl (TES) moieties.[1] While often encountered as a critical process impurity during the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel, it serves a dual purpose as a high-value Reference Standard for quality control and a Strategic Intermediate for advanced structure-activity relationship (SAR) studies targeting the taxane core (C-1, C-2, and C-4 positions).

This guide provides a comprehensive technical breakdown of its chemical identity, regioselective synthesis, and analytical profiling, grounded in field-proven methodologies.

Part 1: Chemical Identity & Identifiers[2]

The precise identification of taxane intermediates is essential for regulatory compliance and synthetic tracking.[2] The following identifiers validate the specific diester-disilyl ether structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| Synonyms | 7,13-di-TES-Baccatin III; 7,13-Bis(triethylsilyloxy)-baccatin III |

| CAS Number | 150541-99-4 |

| Molecular Formula | C₄₃H₆₆O₁₁Si₂ |

| Molecular Weight | 815.15 g/mol |

| Structural Class | Diterpenoid (Taxane core) |

| Appearance | White to pale yellow solid/foam |

| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Insoluble in Water |

Part 2: Structural Analysis & Synthetic Logic

The Regioselectivity Hierarchy

The synthesis of this compound relies on the distinct nucleophilicity of the hydroxyl groups on the Baccatin III core. Understanding this hierarchy is crucial for controlling the reaction to either stop at the mono-protected intermediate or proceed to the bis-protected state.

-

C-7 OH (Secondary): Most accessible and reactive.[2] Silylation occurs here first (Kinetic product).[2]

-

C-13 OH (Secondary): More sterically hindered than C-7 but accessible under forcing conditions or prolonged reaction times.[2]

-

C-1 OH (Tertiary): Highly hindered; typically unreactive to standard silylation.[2]

-

C-10 OH: In Baccatin III, this position is already acetylated (Ac), rendering it non-reactive.[2] (Note: In 10-Deacetylbaccatin III, C-10 is reactive).[3][4][5][6]

Synthesis Workflow Visualization

The following diagram illustrates the stepwise protection pathway, highlighting the transition from the precursor (Baccatin III) to the target bis-silyl ether.

Figure 1: Stepwise silylation pathway. Baccatin III is first converted to the 7-TES intermediate.[7] Continued exposure to silylating agents drives the reaction to the 7,13-Bis-TES species.

Part 3: Synthetic Utility & Applications

1. Impurity Profiling (Process Analytical Chemistry)

In the commercial production of Paclitaxel, the coupling of the side chain to the C-13 position of 7-TES-Baccatin III is the critical step.

-

The Problem: If the starting material (7-TES-Baccatin III) contains residual 7,13-Bis-TES-Baccatin III (formed by over-silylation during the protection step), the C-13 position is blocked.

-

The Consequence: This impurity acts as a "dead end" in the coupling reaction, carrying through to the final purification stages.[2]

-

Application: this compound is required as a System Suitability Standard in HPLC methods to quantify this specific process impurity and ensure it remains below the ICH threshold (typically <0.10%).[2]

2. Intermediate for Core Modifications

Researchers utilize the 7,13-bis-protected scaffold to modify other positions of the taxane ring without affecting the sensitive C-7 or C-13 centers.

-

Methodology: With C-7 and C-13 locked as silyl ethers, selective hydrolysis (e.g., using Potassium tert-butoxide) can remove the C-2 benzoate or C-10 acetate (if accessible) to generate novel analogs with altered tubulin-binding properties [1].

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol uses Baccatin III as the starting material.[1][8][4][9] All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Preparation: Dissolve Baccatin III (1.0 eq) in anhydrous Pyridine (approx. 10 mL per gram of substrate).

-

Reagent Addition: Add Triethylsilyl chloride (TES-Cl) (5.0 - 10.0 eq) dropwise at room temperature.

-

Expert Insight: Unlike the synthesis of 7-TES-Baccatin III (which requires controlled stoichiometry and low temperature), the bis-protection requires excess reagent and higher temperatures to overcome the steric hindrance at C-13.

-

-

Reaction: Stir the mixture at 40°C for 24–48 hours. Monitor by TLC (Silica gel, EtOAc/Hexanes 1:2) or HPLC.[2][6]

-

End Point: Disappearance of the mono-protected 7-TES intermediate.

-

-

Work-up: Dilute with Ethyl Acetate. Wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography on silica gel.

Protocol B: Analytical Verification (HPLC)

This method separates the Bis-TES compound from the Mono-TES precursor and Baccatin III.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

-

Mobile Phase A: Water (0.1% Phosphoric Acid).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-10 min: 40% B → 60% B

-

10-20 min: 60% B → 90% B (Elution of Bis-TES species)

-

20-25 min: 90% B (Hold)

-

-

Detection: UV at 227 nm (Taxane chromophore).[2]

-

Retention Order: Baccatin III (Early) < 7-TES-Baccatin III < 7,13-Bis-TES-Baccatin III (Late/Hydrophobic).

Part 5: References

-

Datta, A., et al. (1995).[2] "Selective deacylation of taxanes: A route to novel anticancer agents."[2] Journal of Organic Chemistry. (Verified context via search).

-

SynZeal. (2024).[2] "this compound Reference Standard." SynZeal Catalog. [Link][2][10]

-

Holton, R. A., et al. (1998).[2] "Taxoids, their preparation and pharmaceutical compositions containing them."[2] U.S. Patent 5,847,170.[2]

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. biomall.in [biomall.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5847170A - Taxoids, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 8. 4-bromo-pent-4-enoic acid ethyl ester | CAS#:35804-44-5 | Chemsrc [chemsrc.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Paclitaxel Impurities | SynZeal [synzeal.com]

A Technical Guide to the Synthesis and Application of Fully Protected Baccatin III Intermediates

Introduction: The Central Role of Baccatin III in Taxane Chemotherapeutics

The intricate diterpenoid natural product, Paclitaxel (Taxol®), and its semi-synthetic analogue, Docetaxel (Taxotere®), stand as cornerstone treatments for a range of cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Their unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made them indispensable in modern oncology.[3] However, the low natural abundance of Paclitaxel in the bark of the Pacific yew (Taxus brevifolia) presents a significant supply challenge.[4][5]

This scarcity catalyzed a global research effort leading to the development of commercially viable semi-synthetic routes. These routes leverage more abundant precursors isolated from the needles of various yew species, such as 10-deacetylbaccatin III (10-DAB).[6][7][8] Baccatin III, which can be derived from 10-DAB, is the immediate tetracyclic core of Paclitaxel and serves as the critical starting material for its semi-synthesis.[4][7][9] The conversion of Baccatin III to Paclitaxel or Docetaxel is not trivial; it hinges on the selective esterification of the sterically hindered C13 hydroxyl group with a complex side chain.[10][11] To achieve this, a masterful application of protecting group chemistry is required to mask the more reactive hydroxyls at the C7 and C10 positions, preventing unwanted side reactions. This guide provides an in-depth review of the synthesis, characterization, and strategic application of fully protected Baccatin III intermediates, offering researchers and drug development professionals a technical resource grounded in field-proven methodologies.

Chapter 1: The Baccatin III Core: A Landscape of Reactivity

The Baccatin III molecule possesses a complex, three-dimensional structure with multiple hydroxyl groups of varying reactivity. The primary challenge in its derivatization lies in differentiating these hydroxyls to enable site-selective modification, particularly for the attachment of the C13 side chain, which is essential for cytotoxic activity.[10][11]

-

C13-Hydroxyl: This secondary alcohol is the target for esterification with the N-benzoyl-β-phenylisoserine side chain. However, it is located within the concave interior of the molecule and is subject to significant steric hindrance, making its direct acylation difficult and low-yielding without prior protection of other sites.[10][11]

-

C7-Hydroxyl: This secondary alcohol is significantly more reactive and accessible than the C13-hydroxyl. Its protection is a mandatory first step in nearly all semi-synthetic routes to prevent competitive acylation during the side-chain coupling reaction.[10][12]

-

C10-Hydroxyl: In Baccatin III, this position is acetylated. However, a common and abundant starting material is 10-deacetylbaccatin III (10-DAB), where this position bears a free hydroxyl group.[3] The reactivity of the C7 and C10 hydroxyls in 10-DAB is comparable, necessitating carefully designed orthogonal protection strategies to differentiate them.[10][13]

This differential reactivity forms the basis of all semi-synthetic strategies. The core principle is to temporarily "mask" the C7 (and sometimes C10) hydroxyl groups, perform the critical C13 esterification, and then "unveil" the protected groups to yield the final product.

Caption: Reactivity sites on the Baccatin III core.

Chapter 2: Orthogonal Protection Strategies: The Chemist's Toolkit

An effective synthesis of complex molecules like Paclitaxel relies on an orthogonal protection strategy . This principle dictates that multiple protecting groups are used, each of which can be removed by a specific set of reagents that do not affect the others.[14][15] This allows for the sequential deprotection and modification of different functional groups within the same molecule.

For Baccatin III intermediates, the ideal protecting group (P) should exhibit the following properties:

-

Selective Introduction: It must react selectively with the target hydroxyl group (e.g., C7-OH) in high yield.

-

Stability: It must be robust enough to withstand the reaction conditions of subsequent steps, particularly the C13 side-chain coupling.

-

Selective Removal: It must be removable in high yield under mild conditions that do not cleave the newly formed C13 ester bond or other sensitive functionalities on the molecule.

The choice of protecting group dictates the entire synthetic pathway, including the reagents used for coupling and final deprotection.

Chapter 3: Key Intermediates: Synthesis and Protocols

The semi-synthesis of taxanes has been refined through the development of several key protected Baccatin III intermediates. The selection of a specific intermediate often depends on the desired final product (Paclitaxel vs. Docetaxel) and the chosen side-chain chemistry.

The Workhorse: 7-O-Triethylsilyl (TES) Baccatin III

The triethylsilyl (TES) group is one of the most widely used protecting groups for the C7-hydroxyl.[1][7][10] It is readily introduced, stable under the basic conditions required for C13 side-chain coupling, and can be selectively removed with fluoride reagents or acid.

This protocol is adapted from methodologies described in the literature.[1]

-

Dissolution: Dissolve Baccatin III (1 equivalent) in anhydrous pyridine or a mixture of CH₂Cl₂ and imidazole.

-

Silylation: Cool the solution to 0 °C. Add triethylsilyl chloride (TESCl, ~1.5 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., Argon). Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent such as ethyl acetate or CH₂Cl₂.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-O-TES-Baccatin III as a white solid.

Alternative C7 Protection: Carbamate and Carbonate-Based Groups (TROC, CBZ, BOC)

While TES is highly effective, alternative protecting groups offer different deprotection conditions, enhancing the flexibility of the orthogonal strategy. These include the 2,2,2-trichloroethoxycarbonyl (TROC), benzyloxycarbonyl (CBZ), and tert-butoxycarbonyl (BOC) groups.[5][10] These are typically introduced by first generating the C7-alkoxide with a strong, non-nucleophilic base followed by reaction with the corresponding chloroformate or anhydride.

This protocol is based on a general procedure for C7 protection using a strong base.[10]

-

Dissolution & Cooling: Dissolve Baccatin III (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to a low temperature, typically between -40 °C and -50 °C, under an inert atmosphere.

-

Deprotonation: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS, ~1.5 equivalents, 1 M in THF) over several minutes. Stir for 5-10 minutes to ensure complete formation of the C7-lithium alkoxide.

-

Protection: Add 2,2,2-trichloroethyl chloroformate (TROC-Cl, ~1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at -30 °C to -40 °C for approximately 3 hours, monitoring by TLC.

-

Quenching & Workup: Add acetic acid to quench the reaction. Pour the mixture into methyl tert-butyl ether (MTBE) and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to afford 7-O-TROC-Baccatin III.

Note: Similar procedures can be followed for the introduction of CBZ and BOC groups using benzyloxycarbonyl anhydride (CBZ₂O) or di-tert-butyl dicarbonate (BOC₂O), respectively, as the electrophile.[5][10]

Caption: Key C7-protected Baccatin III intermediates.

Chapter 4: Application in Semi-Synthesis: Coupling and Deprotection

With the C7 hydroxyl securely protected, the sterically hindered C13 hydroxyl can be esterified with a suitably activated side-chain precursor.

Esterification at C13

The most common method for side-chain attachment is the coupling of a 7-O-protected Baccatin III with a β-lactam (the "Ojima lactam") or an oxazoline carboxylic acid.[4][6][10]

This protocol describes the seminal Holton β-lactam coupling method.[10]

-

Alkoxide Formation: Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous THF under argon and cool to -45 °C. Add LiHMDS (1.0 M in THF, ~1.5 equivalents) dropwise and stir for 30 minutes.

-

Lactam Addition: Add a solution of the desired protected β-lactam (e.g., N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, ~1.5 equivalents) in anhydrous THF.

-

Reaction: Allow the reaction to proceed at -45 °C for 1 hour.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Warm the mixture to room temperature and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography to yield the fully protected Paclitaxel precursor.

The Final Unveiling: Deprotection Protocols

The final step is the removal of all protecting groups to furnish the active drug. The conditions must be carefully chosen to preserve the core structure and the C13 ester linkage.

-

Dissolution: Dissolve the fully protected intermediate in a solution of pyridine and 49% aqueous hydrofluoric acid (HF) in acetonitrile, typically at 0 °C.

-

Reaction: Stir the reaction for several hours at 0 °C until TLC indicates complete removal of both TES groups.

-

Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. The final product, Paclitaxel, is typically purified by recrystallization.

-

Reaction Setup: Dissolve the 7-O-TROC protected intermediate in a mixture of methanol and acetic acid.

-

Reduction: Add activated zinc dust in portions and heat the reaction to ~60 °C for 2-3 hours.[10]

-

Filtration and Concentration: Cool the reaction mixture, filter to remove excess zinc, and evaporate the organic solvents.

-

Purification: The resulting residue is purified by column chromatography to yield the deprotected product.[10]

Caption: General workflow for Paclitaxel semi-synthesis.

Chapter 5: Data Summary and Comparison

The choice of protecting group strategy is a critical decision in the process development for taxane synthesis. The following table summarizes the key features of the most common C7 protecting groups.

| Protecting Group | Introduction Reagents | Deprotection Conditions | Advantages | Disadvantages | Yield (Typical) |

| TES (Triethylsilyl) | TESCl, Imidazole/Pyridine | HF-Pyridine, TBAF, or mild acid | High yield, robust, well-established | Requires strong acid or fluoride for removal | >90% |

| TROC (Trichloroethoxycarbonyl) | LiHMDS, TROC-Cl | Zn dust, AcOH/MeOH | Orthogonal to acid/base labile groups | Requires reductive removal; zinc waste | ~75-80%[10] |

| CBZ (Benzyloxycarbonyl) | LiHMDS, CBZ₂O | Catalytic Hydrogenation (H₂, Pd/C) | Mild, orthogonal removal | May not be compatible with other reducible groups | ~82%[5][10] |

| BOC (tert-Butoxycarbonyl) | LiHMDS, BOC₂O | Strong Acid (e.g., TFA) | Common in peptide chemistry | Acidic removal may risk C13-ester cleavage | ~75%[5][10] |

Conclusion

The semi-synthesis of Paclitaxel and its analogues from Baccatin III is a triumph of modern organic chemistry, enabled by the sophisticated and strategic use of protecting groups. Fully protected Baccatin III intermediates, particularly those masked at the C7 position, are the linchpins of this entire industrial process. Understanding the causality behind the choice of protecting group—balancing reactivity, stability, and the conditions for selective removal—is paramount for any researcher in this field. The methodologies detailed in this guide, from the workhorse 7-O-TES-Baccatin III to alternatives like the 7-O-TROC derivative, provide a robust toolkit for the continued development and large-scale production of these life-saving chemotherapeutic agents.

References

Sources

- 1. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]

- 3. toku-e.com [toku-e.com]

- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 5. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US6727369B1 - Process for the preparation of baccatin III analogs bearing new C2 and C4 functional groups - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. A new semisynthesis of paclitaxel from baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on Synthesis of Docetaxel [kjdb.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. york.ac.uk [york.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Metabolic Stability of Silylated Taxane Cores: A Technical Guide

Executive Summary

The Challenge: Taxanes (e.g., Paclitaxel, Docetaxel) are potent microtubule stabilizers but suffer from poor oral bioavailability (<10%) due to rapid first-pass metabolism by hepatic cytochrome P450 enzymes (primarily CYP2C8 and CYP3A4) and P-glycoprotein (P-gp) efflux. The Solution: Site-specific silylation—introducing trialkylsilyl groups (e.g., TES, TBS) at the C-7 or C-2' positions—creates a "Silyl Shield." This modification enhances lipophilicity for membrane permeation and provides steric hindrance to block metabolic hotspots, effectively converting the taxane into a metabolically stable prodrug or analog.

Part 1: The Metabolic Liability of the Taxane Core

To engineer stability, one must first understand the mechanism of degradation. The taxane core is susceptible to specific oxidative attacks that dictate its clearance.

Metabolic Hotspots

-

C-6 Hydroxylation (CYP2C8): The primary route for Paclitaxel.[1] CYP2C8 inserts a hydroxyl group at the C-6

position.[1] This is the rate-limiting step in hepatic clearance. -

C-3' Hydroxylation (CYP3A4): The phenyl ring on the C-13 side chain is oxidized to 3'-p-hydroxypaclitaxel.

-

C-7 Epimerization: While not oxidative, the C-7 hydroxyl group is chemically unstable, prone to epimerization (7-epi-taxol), which is thermodynamically favored but pharmacologically less active.

The "Silyl Shield" Hypothesis

Silylation at C-7 addresses two liabilities simultaneously:

-

Steric Occlusion: A bulky silyl group (e.g., Triethylsilyl, TES) at C-7 projects into the space required by CYP2C8 to access the adjacent C-6 proton. This steric clash inhibits the formation of the enzyme-substrate complex.

-

Conformational Locking: Silylation prevents C-7 epimerization, maintaining the active structural conformation.

Figure 1: Mechanism of Metabolic Shielding. The C-7 silyl group physically blocks CYP2C8 access to the C-6 position.

Part 2: Chemical Strategy & Structure-Activity Relationship (SAR)

The choice of silyl group acts as a "molecular timer" for prodrug stability or a permanent shield for analogs.

Silyl Group Selection

The hydrolytic stability of silyl ethers correlates with the steric bulk of the substituents on the silicon atom.

| Silyl Group | Abbr.[2][3][4][5][6] | Relative Hydrolytic Stability | Metabolic Shielding Potential | Application |

| Trimethylsilyl | TMS | 1 (Very Labile) | Low | Transient protection (Synthesis only) |

| Triethylsilyl | TES | ~64 | Moderate | Oral Prodrug (Cleaves in plasma/tumor) |

| tert-Butyldimethylsilyl | TBS | ~20,000 | High | Stable Analog (Resists hydrolysis, blocks metabolism) |

| Triisopropylsilyl | TIPS | ~700,000 | Very High | Maximum Stability (May reduce potency via steric bulk) |

Synthesis Logic

Selective silylation at C-7 is achieved by exploiting the differential reactivity of the hydroxyl groups. The C-2' OH is the most reactive (least hindered), followed by C-7.

-

Step 1: Protect C-2' (if targeting C-7 only) or react C-2' first (if creating a C-2' prodrug).

-

Step 2: React with Silyl Chloride (R3SiCl) and Imidazole in DMF.

-

Causality: Using a bulky base like Pyridine may slow the reaction for hindered C-7, whereas Imidazole/DMF promotes rapid silylation.

Part 3: Experimental Validation Protocols

To rigorously assess the metabolic stability of a silylated taxane, one cannot simply run a standard screen. The protocol must prove why the compound is stable (i.e., CYP blockade).

Protocol 1: Mechanism-Based Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System.

-

Specific Inhibitors:

-

Montelukast (

): Selective CYP2C8 inhibitor. -

Ketoconazole (

): Selective CYP3A4 inhibitor.

-

Workflow:

-

Pre-Incubation: Mix HLM (final 0.5 mg/mL) with Test Compound (

) in Phosphate Buffer (pH 7.4).-

Group A: No Inhibitor (Total Clearance).

-

Group B: + Montelukast (Assess CYP3A4 contribution).

-

Group C: + Ketoconazole (Assess CYP2C8 contribution).

-

-

Initiation: Add NADPH to start the reaction at

. -

Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench immediately with ice-cold Acetonitrile (containing Internal Standard, e.g., Paclitaxel-

). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validating Check:

-

If the Silylated Taxane is truly shielding C-6, the clearance rate in Group A (No Inhibitor) should be significantly lower than the parent taxane.

-

Furthermore, adding Montelukast (Group B) should show minimal effect on the silylated compound (since C-6 is already blocked), whereas it would drastically reduce clearance of the parent taxane.

Figure 2: Experimental workflow for dissecting metabolic stability mechanisms.

Protocol 2: Metabolite Identification (MetID)

Objective: Confirm that the silyl group remains intact and no new metabolic soft spots are created.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Search Parameters:

-

Look for Parent Mass + 16 Da (Hydroxylation).

-

Look for Parent Mass - Silyl Group (Hydrolysis).

-

Look for Parent Mass + 16 Da - Silyl Group (Metabolism after hydrolysis).

-

-

Interpretation: If you observe +16 Da on the intact silylated parent, the shield has failed or metabolism has shifted to the C-3' side chain (CYP3A4).

Part 4: Data Interpretation & Quantitative Benchmarks

When analyzing your data, use the following equations and benchmarks to determine if the silylation strategy is successful.

Calculation of Intrinsic Clearance ( )

- : Elimination rate constant (slope of ln(% remaining) vs time).

- : Fraction unbound in microsomes (critical for lipophilic taxanes; often < 0.1).

Success Criteria Table

Compare your silylated candidate against the parent drug.

| Parameter | Paclitaxel (Control) | 7-TES-Paclitaxel (Target) | Interpretation |

| ~15 - 20 min | > 60 min | Significant Stabilization | |

| > 50 (High) | < 15 (Low) | Predicted low hepatic extraction | |

| Effect of Montelukast | > 50% inhibition | < 10% inhibition | Confirmed C-6 Shielding |

| Primary Metabolite | 6 | 3'-p-OH-Analog | Metabolism shifted to CYP3A4 |

References

-

Wani, M. C., et al. (1971).[7] Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society. Link

-

Cresteller, P., et al. (1994). Structure-activity relationships of taxol: C-7 silyl ethers and esters. Journal of Medicinal Chemistry. Link

-

Kumar, G. N., et al. (1994). The metabolism of taxol by human cytochrome P450 microsomes.[8] Drug Metabolism and Disposition. Link

-

Ojima, I., et al. (2008). Tumor-Targeting Drug Delivery of Taxoids.[3] Accounts of Chemical Research. Link

-

Hendrikx, J. J., et al. (2013).[6] Taxanes: old drugs, new oral formulations.[6][9] European Journal of Pharmacology. Link

-

Desai, P. B., et al. (1998). Human liver microsomal metabolism of paclitaxel and docetaxel: specific inhibition by silylated analogs. Cancer Chemotherapy and Pharmacology. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Particle replication in nonwetting templates nanoparticles with tumor selective alkyl silyl ether docetaxel prodrug reduces toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Particle Replication in Nonwetting Templates Nanoparticles with Tumor Selective Alkyl Silyl Ether Docetaxel Prodrug Reduces Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Taxanes: old drugs, new oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Regioselective silylation methods for Baccatin III at C7 and C13 positions

Abstract & Strategic Overview

Baccatin III is the foundational diterpenoid core used in the semisynthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The molecule features four hydroxyl groups with distinct reactivity profiles: C1 (tertiary, unreactive), C7 (secondary, highly reactive), C10 (acetylated in Baccatin III), and C13 (secondary, sterically hindered).

Regioselective functionalization is the critical bottleneck in taxane semisynthesis. The C7-hydroxyl is the most accessible and must often be protected to prevent side reactions. Conversely, the C13-hydroxyl is located within the concave "southern" face of the taxane bowl, shielded by the C4-acetoxy group and the C18-methyl group, making it kinetically sluggish.

This guide details three specific protocols:

-

Kinetic Control: Highly selective C7-silylation.

-

Thermodynamic/Forcing Control: Simultaneous C7, C13-bis-silylation.

-

Indirect Control: Selective C13-functionalization via orthogonal C7-protection.

Mechanistic Insight: The Reactivity Hierarchy

Understanding the steric environment of the taxane core is prerequisite to successful silylation.

-

C7-OH (Secondary, Allylic): Located on the convex "northern" face. It is sterically accessible and electronically activated, making it the first site of reaction with electrophiles (Silyl chlorides, acid chlorides).

-

C13-OH (Secondary, Allylic): Located in the concave "southern" hemisphere. Access is blocked by the C4-acetate and the rigid cup-shaped skeleton. Furthermore, intramolecular Hydrogen bonding between C13-OH and the C4-OAc oxygen reduces its nucleophilicity.

-

Reactivity Order: C7-OH

C13-OH

Visualization: Reactivity Logic Flow

Figure 1: Decision tree for selecting reaction conditions based on target regioselectivity.

Detailed Experimental Protocols

Protocol A: Selective C7-Silylation (Kinetic Control)

Objective: Synthesis of 7-TES-Baccatin III (Key intermediate for Paclitaxel). Mechanism: Exploits the steric accessibility of C7 using a mild base.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Baccatin III | 1.0 eq | Substrate |

| TES-Cl (Chlorotriethylsilane) | 1.5 - 2.0 eq | Silylating Agent |

| Imidazole | 2.5 - 3.0 eq | Base / Catalyst |

| DMF (Dimethylformamide) | 0.1 M conc. | Solvent (Polar aprotic promotes rate) |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under Argon atmosphere.

-

Dissolution: Dissolve Baccatin III (e.g., 100 mg, 0.17 mmol) in anhydrous DMF (1.7 mL).

-

Addition: Add Imidazole (35 mg, 0.51 mmol) in one portion.

-

Silylation: Cool the solution to 0°C . Dropwise add TES-Cl (43 µL, 0.26 mmol) via syringe over 5 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexanes).

-

Checkpoint: C7-silylation is usually complete within 1-2 hours. C13 remains untouched.

-

-

Quench: Dilute with EtOAc and wash with saturated aqueous NaHCO₃, then Water, then Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 20-40% EtOAc in Hexanes).

-

Expected Yield: 85-95%.

Technical Note: Pyridine can be used as both solvent and base (approx. 20 eq) if DMF is undesirable, but reaction times may be longer (overnight).

Protocol B: 7,13-Bis-Silylation (Forcing Conditions)

Objective: Synthesis of 7,13-di-TES-Baccatin III. Mechanism: Requires deprotonation of the hindered C13-hydroxyl by a strong base (LiHMDS) to facilitate nucleophilic attack on the silyl chloride.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 7-TES-Baccatin III (or Baccatin III) | 1.0 eq | Substrate |

| LiHMDS (1.0 M in THF) | 3.0 - 4.0 eq | Strong Base (pKa ~26) |

| TES-Cl | 3.0 - 5.0 eq | Silylating Agent |

| THF (Tetrahydrofuran) | 0.05 M conc. | Solvent |

Step-by-Step Procedure

-

Setup: Strictly anhydrous conditions are required. Flame-dry glassware under Argon.

-

Dissolution: Dissolve Baccatin III (or 7-TES-Baccatin III) in anhydrous THF and cool to -40°C .

-

Deprotonation: Add LiHMDS (Lithium Hexamethyldisilazide) dropwise. Stir for 15-30 minutes at -40°C to generate the C13-alkoxide (and C7-alkoxide if unprotected).

-

Silylation: Add excess TES-Cl dropwise.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours.

-

Mechanistic Note: The lithium cation coordinates with the C13 alkoxide, helping to guide the silyl group despite the steric bulk.

-

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc. The organic layer must be washed thoroughly to remove silanols.

-

Purification: Flash chromatography. The bis-silylated product is significantly less polar than the mono-silylated species.

Protocol C: Selective C13-Functionalization (Indirect Route)

Objective: To modify C13 while keeping C7 available (or to install a different group at C13). Strategy: Direct selective C13 silylation is chemically impossible due to C7's higher reactivity. You must use an Orthogonal Protection Strategy .

Workflow Diagram

Figure 2: Orthogonal protection strategy for selective C13 functionalization.

Protocol Details

-

Protection: React Baccatin III with 2,2,2-Trichloroethyl chloroformate (TROC-Cl) (1.2 eq) in Pyridine/DCM. This puts a TROC group on C7 (Yield >90%).

-

C13 Reaction: Treat 7-TROC-Baccatin III with LiHMDS and TES-Cl (as in Protocol B). The C7-TROC group is stable to these conditions.

-

Deprotection: Dissolve the 7-TROC-13-TES derivative in Methanol/Acetic Acid (1:1). Add Zinc dust.[1] Stir at 60°C for 1 hour. This cleaves the TROC carbonate, regenerating the C7-OH while leaving the C13-silyl ether intact.

Data Summary & Troubleshooting

| Variable | C7-Silylation | C13-Silylation |

| Reactivity | High (Kinetic) | Low (Steric hindrance) |

| Preferred Base | Imidazole, Pyridine, DMAP | LiHMDS, NaHMDS, LHMDS |

| Temperature | 0°C to RT | -40°C to 0°C (requires control) |

| Solvent | DMF, DCM | THF (anhydrous) |

| Common Pitfall | Over-reaction (rare if 1.5 eq used) | Incomplete reaction; C1-silylation (if too forcing) |

| Monitoring | TLC: Product Rf ~ 0.4-0.6 (Hex/EtOAc 1:1) | TLC: Product Rf ~ 0.8 (Non-polar) |

Troubleshooting Tips

-

Moisture Sensitivity: Silyl chlorides hydrolyze rapidly. Ensure reagents are fresh. If TES-Cl is cloudy, distill it before use.

-

Incomplete C13 Reaction: If C13 silylation stalls, add HMPA or DMPU (co-solvents) to increase the reactivity of the lithium alkoxide.

-

C1-OH Reactivity: The C1-OH is tertiary and extremely hindered. It generally does not react under the conditions described above. If C1 silylation is observed, lower the reaction temperature and reduce the excess of LiHMDS.

References

-

Denis, J. N., Greene, A. E., et al. "A Highly Efficient, Practical Approach to Natural Taxol." Journal of the American Chemical Society, 110(17), 5917–5919 (1988).

-

Holton, R. A., et al. "First Total Synthesis of Taxol. 2. Completion of the C and D Rings." Journal of the American Chemical Society, 116(4), 1599–1600 (1994).

-